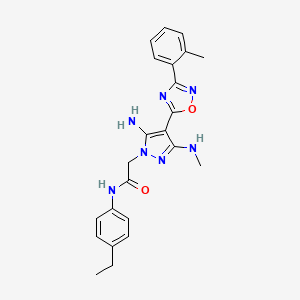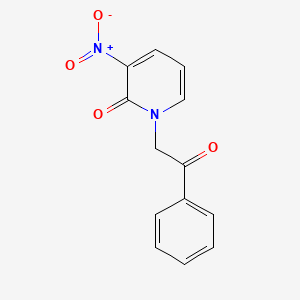
3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine derivative that has been extensively studied for its various applications in the field of biochemistry and medicine.
Mecanismo De Acción
The mechanism of action of 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one involves the inhibition of PARP enzyme activity. PARP is an enzyme that is involved in DNA repair, and its inhibition by this compound leads to the accumulation of DNA damage, which enhances the efficacy of chemotherapy and radiation therapy in cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PARP enzyme activity. This inhibition leads to the accumulation of DNA damage, which enhances the efficacy of chemotherapy and radiation therapy in cancer treatment. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one in lab experiments is its potent inhibition of PARP enzyme activity, which makes it an effective tool for studying the role of PARP in DNA repair and cancer treatment. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one. One of the most significant areas of research is the development of more potent and selective PARP inhibitors for cancer treatment. Additionally, there is a need for further research on the anti-inflammatory and neuroprotective effects of this compound, which could have significant implications for the treatment of various diseases. Finally, there is a need for more research on the toxicity and safety of this compound, which could help to identify potential limitations and risks associated with its use in lab experiments and clinical settings.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. Its potent inhibition of PARP enzyme activity makes it an effective tool for studying the role of PARP in DNA repair and cancer treatment. Additionally, it has anti-inflammatory and neuroprotective effects that could have significant implications for the treatment of various diseases. However, its toxicity and safety need to be further studied to identify potential limitations and risks associated with its use in lab experiments and clinical settings.
Métodos De Síntesis
The synthesis of 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one can be achieved through a multistep process. The starting material for the synthesis is 2-acetylpyridine, which is reacted with nitric acid and acetic anhydride to form 2-nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one. This compound is then reduced with sodium dithionite to yield this compound. The purity of the compound can be further enhanced through recrystallization.
Aplicaciones Científicas De Investigación
3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one has been widely used in scientific research for its various applications. One of the most significant applications of this compound is in the field of biochemistry, where it is used as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition by this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
3-nitro-1-phenacylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-12(10-5-2-1-3-6-10)9-14-8-4-7-11(13(14)17)15(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZUXZFCUKXUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CC=C(C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

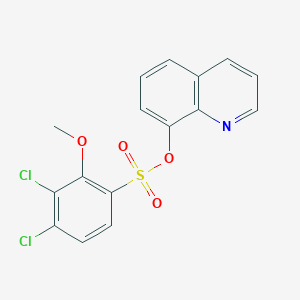
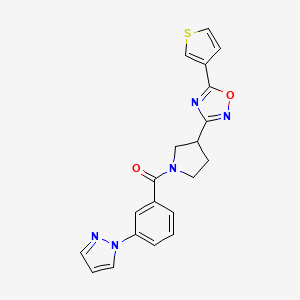
![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2755344.png)
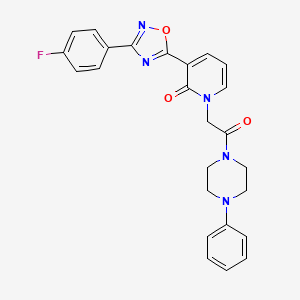
![N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2755346.png)
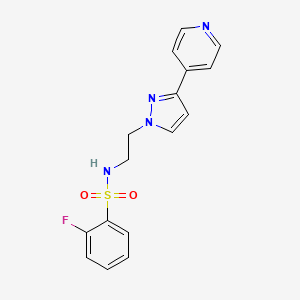
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2755349.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2755350.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/no-structure.png)
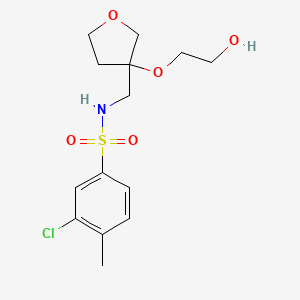
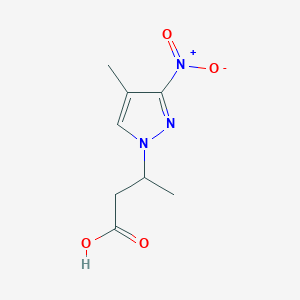

![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2755362.png)
